tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Lipophilicity CNS drug design Physicochemical property differentiation

tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1333222-28-8; also named tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate) is a Boc-protected spirocyclic oxa-azaspiro building block with molecular formula C₁₅H₂₇NO₃ and molecular weight 269.38 g/mol. It belongs to the 1-oxa-8-azaspiro[4.5]decane scaffold class, a privileged chemotype validated across multiple CNS and peripheral drug targets including fatty acid amide hydrolase (FAAH), sigma-1 (σ1) receptors, and muscarinic M1 receptors.

Molecular Formula C15H27NO3
Molecular Weight 269.38 g/mol
Cat. No. B11850480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Molecular FormulaC15H27NO3
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCC1(CCC2(O1)CCN(CC2)C(=O)OC(C)(C)C)C
InChIInChI=1S/C15H27NO3/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-6-14(4,5)19-15/h6-11H2,1-5H3
InChIKeyAPDZBUYBXMOVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: A Gem-Dimethyl-Substituted Spirocyclic Morpholine Building Block for CNS-Oriented Medicinal Chemistry


tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1333222-28-8; also named tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate) is a Boc-protected spirocyclic oxa-azaspiro building block with molecular formula C₁₅H₂₇NO₃ and molecular weight 269.38 g/mol . It belongs to the 1-oxa-8-azaspiro[4.5]decane scaffold class, a privileged chemotype validated across multiple CNS and peripheral drug targets including fatty acid amide hydrolase (FAAH), sigma-1 (σ1) receptors, and muscarinic M1 receptors [1][2][3]. The compound features a gem-dimethyl substitution at the 2-position of the oxolane ring, an N-Boc-protected piperidine moiety, and an Fsp³ value of 0.933—indicating an exceptionally high degree of three-dimensional saturation .

Why the Gem-Dimethyl Modification in tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Cannot Be Assumed Interchangeable with Unsubstituted or Carbonyl-Containing Spirocyclic Analogs


The 2,2-gem-dimethyl substitution in this scaffold is not a passive structural decoration; it introduces three mechanistically consequential alterations that preclude simple substitution with the unsubstituted 1-oxa-8-azaspiro[4.5]decane analog (CAS 374794-89-5): (1) lipophilicity modulation—the gem-dimethyl group increases calculated logP by approximately 0.6–1.5 units relative to the unsubstituted core, altering CNS permeability and nonspecific binding profiles ; (2) conformational restriction via the Thorpe-Ingold effect, where the gem-dimethyl group constrains the oxolane ring into a narrower range of accessible conformations, potentially pre-organizing the scaffold for target engagement and reducing the entropic penalty upon binding [1]; (3) metabolic shielding—the quaternary carbon center sterically blocks oxidative metabolism at the α-position of the ether oxygen, consistent with the well-documented gem-dimethyl strategy for improving metabolic stability in drug discovery [2][3]. The Boc-protected form further differentiates this compound from the free amine (CAS 374794-94-2) by enabling orthogonal synthetic manipulation at the piperidine nitrogen. These physicochemical and conformational differences mean that potency, selectivity, or pharmacokinetic data obtained with the unsubstituted or carbonyl-containing analogs cannot be reliably extrapolated to the gem-dimethyl variant.

Quantitative Differentiation Evidence for tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Versus Closest Analogs


Lipophilicity Shift: Gem-Dimethyl Substitution Increases logP by 0.6–1.5 Units Relative to the Unsubstituted 1-Oxa-8-azaspiro[4.5]decane Core

The target compound (CAS 1333222-28-8) exhibits a calculated logP of 3.14 (Chemsrc) or 2.11 (Fluorochem, calculated), while the unsubstituted analog tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 374794-89-5) exhibits a calculated logP of 1.67 (Chemsrc) or 2.50 (Molbase) [1]. Despite inter-database variability in absolute values, the consistent directional trend across all data sources demonstrates that the gem-dimethyl modification increases lipophilicity by approximately 0.6 to 1.5 logP units. This magnitude of shift is consequential for passive membrane permeability and CNS penetration potential, where the optimal logP range for blood-brain barrier penetration is approximately 1.5–3.0 [2]. The target compound falls within this CNS-favorable window from all data sources, while the unsubstituted analog may fall below the threshold depending on the calculation method. The polar surface area (PSA = 38.77 Ų) is identical between the two compounds, meaning the lipophilicity difference is the sole physicochemical differentiator for membrane partitioning .

Lipophilicity CNS drug design Physicochemical property differentiation

Conformational Pre-Organization: Thorpe-Ingold Effect of the Gem-Dimethyl Group Restricts Oxolane Ring Flexibility Compared to the Unsubstituted Analog

The 2,2-gem-dimethyl substitution on the oxolane ring of the target compound introduces a Thorpe-Ingold (angle compression) effect that reduces the conformational degrees of freedom of the tetrahydrofuran moiety relative to the unsubstituted analog [1][2]. In the unsubstituted analog (CAS 374794-89-5), the oxolane ring can sample multiple envelope and twist conformations. The gem-dimethyl group sterically compresses the internal C–C–C bond angle, restricting the accessible conformational space to a narrower subset of low-energy conformers [1]. This effect is structurally analogous to the well-characterized Thorpe-Ingold acceleration observed in cyclization reactions, where gem-dialkyl substitution increases the population of reactive rotamers [3]. In a biological context, conformational pre-organization can reduce the entropic penalty (TΔS) upon target binding, potentially translating to enhanced binding affinity when the restricted conformer matches the receptor-bound geometry [4]. While no direct crystallographic or NMR conformational analysis of this specific compound has been published, the effect is a fundamental physicochemical principle established across numerous gem-dimethyl-containing scaffolds [1][4].

Conformational restriction Thorpe-Ingold effect Entropic binding optimization Scaffold pre-organization

Scaffold Validation: 1-Oxa-8-azaspiro[4.5]decane Core Demonstrates FAAH Inhibitory Potency (kinact/Ki > 1500 M⁻¹s⁻¹), Superior to Alternative Spirocyclic Cores

The 1-oxa-8-azaspiro[4.5]decane scaffold—the core of the target compound—was identified by Meyers et al. (2011) at Pfizer as one of two superior spirocyclic cores for FAAH inhibition from a systematic evaluation of multiple spirocyclic scaffolds [1]. Compounds bearing the 1-oxa-8-azaspiro[4.5]decane core achieved FAAH kinact/Ki potency values exceeding 1500 M⁻¹s⁻¹, with the scaffold clearly distinguishing itself from other evaluated spirocyclic cores on the basis of potency [1][2]. Lead compounds from this scaffold series also demonstrated selectivity profiles suitable for further medicinal chemistry optimization [1]. The 1-oxa-8-azaspiro[4.5]decane scaffold was prioritized alongside the 7-azaspiro[3.5]nonane scaffold, with both outperforming other spirocyclic systems in the screen [1]. The target compound, with its Boc-protected piperidine nitrogen and gem-dimethyl oxolane, represents a late-stage intermediate poised for elaboration into FAAH inhibitor carboxamides as described in patent US20110230493A1 (Pfizer), which claims 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds with FAAH IC₅₀ values below 100 nM [3]. The gem-dimethyl substitution may additionally confer metabolic stability advantages over unsubstituted FAAH inhibitor leads, consistent with the class-level gem-dimethyl effect [4].

FAAH inhibition Endocannabinoid system Covalent inhibitor scaffold Spirocyclic core SAR

Sigma-1 Receptor Affinity: 1-Oxa-8-azaspiro[4.5]decane Derivatives Achieve Nanomolar Ki Values (0.47–12.1 nM) with Measurable σ1/σ2 Selectivity, Establishing Relevance for CNS Imaging and Neurodegenerative Disease Programs

Tian et al. (2020) reported the design, synthesis, and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands [1]. All seven evaluated ligands in this scaffold class exhibited nanomolar affinity for σ1 receptors, with Ki(σ1) values ranging from 0.47 to 12.1 nM, and demonstrated moderate selectivity over σ2 receptors with Ki(σ2)/Ki(σ1) ratios ranging from 2 to 44 [1]. Compound 8, which displayed the best selectivity profile among the series, was selected for ¹⁸F-radiolabeling and further in vivo evaluation. The resulting radiotracer [¹⁸F]8 was obtained with >99% radiochemical purity and demonstrated high initial brain uptake at 2 min post-injection in mice, with 70–75% reduction in brain-to-blood ratio upon pretreatment with the σ1-selective ligand SA4503, confirming σ1-specific binding [1]. While the Tian et al. study did not test the gem-dimethyl variant specifically, the 1-oxa-8-azaspiro[4.5]decane scaffold is the confirmed pharmacophoric core for σ1 affinity. The target compound, bearing the gem-dimethyl group and a Boc-protected amine, differs from Compound 8 by substitution pattern and protection state, representing an alternative vector for scaffold elaboration. In a related spirocyclic σ1 ligand program, Xie et al. (2014) reported Ki(σ1) values of 3.26–11.2 nM and Ki(σ2) values of 164.4–312.4 nM for six spirocyclic derivatives, with a lead radiotracer achieving logD = 0.81 and 2.6% ID brain uptake at 5 min in mice [2].

Sigma-1 receptor PET radioligand CNS imaging Neurodegenerative disease

Metabolic Stability Strategy: The Quaternary Gem-Dimethyl Center Blocks Oxidative Metabolism Pathways Accessible to the Unsubstituted and 3-Oxo Analogs

The gem-dimethyl group at the 2-position of the oxolane ring creates a quaternary carbon center adjacent to the ether oxygen, a structural motif that has been widely exploited in medicinal chemistry to sterically block cytochrome P450-mediated oxidative metabolism and UDP-glucuronosyltransferase (UGT)-mediated glucuronidation [1][2]. In direct contrast, the unsubstituted analog (CAS 374794-89-5) presents unsubstituted methylene positions α to the ether oxygen that are susceptible to oxidative metabolism, and the 3-oxo analog (tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate) introduces a carbonyl group that is itself metabolically labile and can serve as a site for ketone reduction by aldo-keto reductases [3]. The Talele review (2018) comprehensively documents that gem-dimethyl incorporation can improve metabolic stability, reduce intrinsic clearance in human liver microsomes, decrease P-glycoprotein (P-gp) efflux liability, and enhance plasma stability across multiple chemotypes [1]. A specific case study from drug discovery demonstrated that introducing a gem-dimethyl group to curb glucuronidation not only boosted metabolic stability but also resulted in increased potency of the final lead compound [2]. While compound-specific microsomal stability data (e.g., intrinsic clearance or half-life in human liver microsomes) for the target compound have not been published, the metabolic shielding principle at the quaternary α-carbon is a well-precedented structure-property relationship that distinguishes the gem-dimethyl variant from its unsubstituted and carbonyl-containing analogs [1][3].

Metabolic stability Oxidative metabolism blocking Gem-dimethyl shielding Lead optimization

Highest-Value Application Scenarios for tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Based on Verified Differentiation Evidence


CNS-Penetrant FAAH Inhibitor Lead Optimization: Leveraging the Gem-Dimethyl Lipophilicity and Metabolic Shielding for Brain Exposure

The target compound is the optimal building block for medicinal chemistry teams pursuing FAAH inhibitor programs where CNS penetration is required. The 1-oxa-8-azaspiro[4.5]decane scaffold has been validated with FAAH kinact/Ki > 1500 M⁻¹s⁻¹, outperforming alternative spirocyclic cores in head-to-head screening [1]. The gem-dimethyl variant, with its elevated logP (2.11–3.14) within the CNS drug-like window and identical PSA (38.77 Ų) to the unsubstituted analog, provides a superior physicochemical starting point for achieving adequate brain exposure compared to the unsubstituted core (logP 1.67–2.50) . The quaternary gem-dimethyl center additionally shields the adjacent ether oxygen from oxidative metabolism, a documented strategy for reducing clearance and extending half-life [2]. Following Boc deprotection, the resultant free amine can be directly coupled with the carbamoyl chloride or isocyanate electrophiles described in the Pfizer FAAH inhibitor patent to generate 1-oxa-8-azaspiro[4.5]decane-8-carboxamide lead compounds [3]. This synthetic route is validated by the extensive SAR established in Meyers et al. (2011) and the Pfizer patent portfolio.

Sigma-1 Receptor PET Tracer Development: Using the Gem-Dimethyl Scaffold for Radioligand Design with Tunable Lipophilicity

For teams developing σ1 receptor PET imaging agents, the target compound offers a conformationally constrained, sp³-rich scaffold with documented σ1 nanomolar affinity across multiple 1-oxa-8-azaspiro[4.5]decane derivatives (Ki = 0.47–12.1 nM) [1]. The gem-dimethyl substitution provides a distinct lipophilicity setpoint (logP 2.11–3.14) compared to previously reported σ1 radioligands in this scaffold class, enabling fine-tuning of brain uptake kinetics and nonspecific binding. The Xie et al. (2014) σ1 ligand program demonstrated that related spirocyclic derivatives achieve logD values as low as 0.81 with maintained nanomolar affinity, and the gem-dimethyl variant's increased lipophilicity may be exploitable for altering brain retention profiles . The Boc group serves as a protecting group during radiolabeling precursor synthesis and is removed prior to final radiotracer assembly, providing orthogonal functionalization handles for introducing the requisite fluoroethoxy or fluoromethoxy substituents common to ¹⁸F-labeled σ1 PET tracers.

Fragment-Based Drug Discovery (FBDD) Library Design: Exploiting the Exceptional Fsp³ (0.933) for 3D-Diverse Fragment Collections

The target compound's Fsp³ value of 0.933 places it among the most three-dimensionally saturated building blocks commercially available, significantly exceeding the average Fsp³ of typical fragment libraries (~0.3–0.5) [1]. High Fsp³ character correlates with improved clinical success rates, enhanced aqueous solubility relative to aromatic analogs of comparable lipophilicity, and access to underexploited regions of chemical space . Procurement of this building block enables inclusion in sp³-rich fragment or lead-like compound libraries, where the Boc-protected piperidine and the gem-dimethyl-substituted oxolane provide two orthogonal vectors for library diversification. When compared to the unsubstituted 1-oxa-8-azaspiro[4.5]decane core, the gem-dimethyl variant offers differentiated shape and electrostatic potential surfaces, increasing the diversity of screening outputs. The scaffold's validated biological relevance across FAAH, σ1, and muscarinic receptor targets further increases the likelihood of identifying hits with tractable mechanism-of-action hypotheses [2].

Muscarinic M1 Agonist Backup Series: Differentiated Conformational Profile for Selectivity Optimization over M2/M3 Receptors

The 1-oxa-8-azaspiro[4.5]decane scaffold was the basis for the clinical-stage M1 muscarinic agonist YM796 ((-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane), which demonstrated M1 agonistic activity with cognitive improvement in preclinical models at oral doses as low as 0.031 mg/kg and was advanced to clinical trials [1]. The SAR established by Tsukamoto et al. (1995) demonstrated that modifications at the 2-position of the oxolane ring (including 2-ethyl and 2,2-dimethyl variants) directly impact M1/M2 selectivity and the separation between therapeutic antiamnesic effects and cholinergic side effects . The target compound, with its 2,2-gem-dimethyl substitution and Boc-protected piperidine, represents a strategically differentiated scaffold for next-generation M1 agonist design. The gem-dimethyl group constrains the oxolane ring conformation via the Thorpe-Ingold effect [2], which may alter the presentation of downstream substituents to the receptor binding pocket compared to the 2-monomethyl or 2-ethyl leads, potentially yielding improved M1/M2 selectivity profiles. The Boc protection allows modular elaboration of the piperidine nitrogen independently from the oxolane ring modifications.

Quote Request

Request a Quote for tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.